molecular formula C7H3BrClFN2 B2546234 3-Bromo-6-chloro-8-fluoroimidazo[1,2-a]pyridine CAS No. 1427445-42-8

3-Bromo-6-chloro-8-fluoroimidazo[1,2-a]pyridine

Cat. No. B2546234
CAS RN: 1427445-42-8
M. Wt: 249.47
InChI Key: SZOMVMQIEMXWKK-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-8-fluoroimidazo[1,2-a]pyridine is a compound with the molecular formula CHBrClFN . It is a type of imidazo[1,2-a]pyridine, a class of compounds that have been attracting substantial interest due to their potential pharmaceutical applications .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of 3-Bromo-6-chloro-8-fluoroimidazo[1,2-a]pyridine consists of a bromine atom, a chlorine atom, and a fluorine atom attached to an imidazo[1,2-a]pyridine core .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-6-chloro-8-fluoroimidazo[1,2-a]pyridine include a density of 1.9±0.1 g/cm³, a molar refractivity of 48.7±0.5 cm³, and a molar volume of 128.4±7.0 cm³ . It has an average mass of 249.467 Da and a monoisotopic mass of 247.915207 Da .

Scientific Research Applications

Organic Synthesis Intermediate

“3-Bromo-6-chloro-8-fluoroimidazo[1,2-a]pyridine” is used as an organic chemical synthesis intermediate . It plays a crucial role in the synthesis of various organic compounds.

Pharmaceutical Chemistry

Imidazo[1,2-a]pyridines, which include “3-Bromo-6-chloro-8-fluoroimidazo[1,2-a]pyridine”, are valuable heterocyclic scaffolds in pharmaceutical chemistry . They are often used in the development of new drugs due to their wide range of applications in medicinal chemistry .

Functionalization via Radical Reactions

The direct functionalization of imidazo[1,2-a]pyridines, including “3-Bromo-6-chloro-8-fluoroimidazo[1,2-a]pyridine”, has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This process involves radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Material Science

Due to its structural character, “3-Bromo-6-chloro-8-fluoroimidazo[1,2-a]pyridine” is also useful in material science . It can be used in the development of new materials with unique properties.

Tuberculosis Treatment Research

Imidazo[1,2-a]pyridine analogues, including “3-Bromo-6-chloro-8-fluoroimidazo[1,2-a]pyridine”, have been studied for their potential use in the treatment of tuberculosis . In one study, a significant reduction of bacterial load was observed when treated with a derivative of imidazo[1,2-a]pyridine .

Drug Prejudice Scaffold

Imidazopyridine, which includes “3-Bromo-6-chloro-8-fluoroimidazo[1,2-a]pyridine”, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This means that it is often used as a starting point in the development of new drugs.

properties

IUPAC Name

3-bromo-6-chloro-8-fluoroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFN2/c8-6-2-11-7-5(10)1-4(9)3-12(6)7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOMVMQIEMXWKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=C(N2C=C1Cl)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-chloro-8-fluoroimidazo[1,2-a]pyridine

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